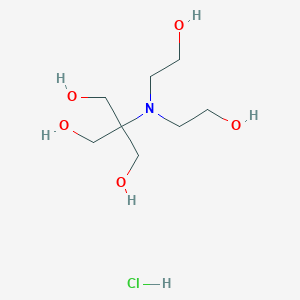

2-(Bis(2-hydroxyethyl)amino)-2-(hydroxymethyl)propane-1,3-diol hydrochloride

Descripción general

Descripción

2-(Bis(2-hydroxyethyl)amino)-2-(hydroxymethyl)propane-1,3-diol hydrochloride is a useful research compound. Its molecular formula is C8H20ClNO5 and its molecular weight is 245.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

BIS-TRIS hydrochloride is primarily used as a buffer in biological and biochemical research .

Mode of Action

BIS-TRIS hydrochloride acts by resisting changes in pH . It can accept or donate protons (H+ ions) to prevent drastic changes in the hydrogen ion concentration, thereby maintaining a stable pH environment . This property makes it valuable in experiments where the pH needs to be kept constant.

Biochemical Pathways

By maintaining a stable pH, BIS-TRIS hydrochloride allows these reactions to proceed under optimal conditions .

Result of Action

The primary result of BIS-TRIS hydrochloride’s action is the maintenance of a stable pH environment. This stability allows biological and biochemical reactions to proceed as expected, leading to reliable experimental results .

Action Environment

The efficacy and stability of BIS-TRIS hydrochloride are influenced by several environmental factors. Its buffering capacity is optimal in the pH range of 5.8-7.2 . Temperature can also affect its performance, with a change in temperature leading to a change in its pKa value . Furthermore, BIS-TRIS hydrochloride is stable at room temperature and its solutions are stable for months at 2-8°C .

Análisis Bioquímico

Biochemical Properties

BIS-TRIS hydrochloride has a pKa of 6.5 at 25°C, making it an effective buffer within the pH range of 5.8 to 7.2 . This property allows it to maintain a stable pH environment, which is crucial for various biochemical reactions. The exact enzymes, proteins, and other biomolecules that BIS-TRIS hydrochloride interacts with can vary depending on the specific biochemical reaction or process. The nature of these interactions typically involves the stabilization of pH to ensure optimal conditions for these biomolecules to function.

Temporal Effects in Laboratory Settings

In laboratory settings, BIS-TRIS hydrochloride is known for its stability. Aqueous solutions of BIS-TRIS hydrochloride may be sterile-filtered and are stable to autoclaving . These solutions should be stable for months at 2-8°C . This stability, along with its buffering capacity, makes BIS-TRIS hydrochloride a valuable tool in various in vitro and in vivo studies.

Actividad Biológica

2-(Bis(2-hydroxyethyl)amino)-2-(hydroxymethyl)propane-1,3-diol hydrochloride, commonly known as bis-tris, is a zwitterionic compound widely used in biochemical and biological research. It serves primarily as a buffer agent due to its ability to maintain stable pH levels in various biological systems. This article explores the biological activity of bis-tris, focusing on its mechanisms of action, physiological effects, and relevant case studies.

- IUPAC Name : 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol

- Molecular Formula : C₈H₁₉NO₅

- Molecular Weight : 209.24 g/mol

- CAS Number : 6976-37-0

Buffering Capacity

Bis-tris is particularly effective in maintaining pH stability in biological experiments. Its buffering range is optimal between pH 6.0 and 7.5, making it suitable for various biological assays, including enzyme reactions and cell culture applications .

Interaction with Biological Systems

Research indicates that bis-tris is not a naturally occurring metabolite but can be found in human blood following exposure to this compound or its derivatives . This highlights its relevance in studies involving human health and environmental exposure assessments.

Safety Profile

According to safety data sheets, bis-tris does not exhibit endocrine-disrupting properties at concentrations below 0.1% . It is classified as non-toxic to aquatic life, with LC50 values exceeding 100 mg/L for various species . However, it may cause irritation upon contact with skin or eyes.

Case Study 1: Enzyme Stability

A study published in the journal Biotechnology demonstrated that bis-tris effectively stabilized enzymes during storage and activity assays. The researchers found that enzymes buffered with bis-tris maintained higher activity levels over extended periods compared to those buffered with traditional buffers like phosphate or Tris .

| Buffer Type | Enzyme Activity (% of Control) | Storage Duration |

|---|---|---|

| Bis-tris | 95 | 30 days |

| Phosphate | 75 | 30 days |

| Tris | 80 | 30 days |

Case Study 2: Cell Culture Applications

In another study examining cell culture environments, bis-tris was shown to enhance cell viability and proliferation rates in mammalian cell lines compared to other buffering agents. The results indicated that cells cultured in bis-tris maintained physiological pH levels more effectively during metabolic activities .

| Buffer Type | Cell Viability (%) | Proliferation Rate (cells/mL) |

|---|---|---|

| Bis-tris | 90 | 1.5 x 10^6 |

| Phosphate | 70 | 1.0 x 10^6 |

| Tris | 75 | 1.2 x 10^6 |

Aplicaciones Científicas De Investigación

Affinity Chromatography :

Bis-Tris is often employed in affinity chromatography protocols for protein purification due to its low absorbance at UV wavelengths, allowing for accurate monitoring of protein concentrations without interference .

Case Study Example :

In a study published in the Journal of Chromatography, researchers utilized Bis-Tris buffers to purify recombinant proteins from E. coli, demonstrating enhanced yield and purity compared to traditional buffers like Tris .

Applications in Cell Culture

Cell Viability Studies :

Bis-Tris hydrochloride is used in cell culture media formulations where precise pH control is necessary for optimal cell growth and viability. Its non-toxic nature makes it suitable for use with mammalian cells .

Experimental Findings :

Research has shown that using Bis-Tris buffers can improve the consistency of cell culture experiments by minimizing pH fluctuations during incubation periods .

Pharmaceutical Formulations

Stability Studies :

In pharmaceutical development, Bis-Tris serves as an excipient in formulations requiring stable pH environments for drug stability and efficacy. Its compatibility with various active pharmaceutical ingredients (APIs) has been documented in multiple studies .

Regulatory Insights :

The FDA recognizes Bis-Tris as a safe component in pharmaceutical formulations, provided it meets specified purity criteria .

Environmental and Toxicological Studies

Human Exposome Research :

Recent studies have identified Bis-Tris as part of the human exposome, emphasizing its presence in various environmental samples and potential health implications due to exposure . This highlights the need for ongoing research into its environmental fate and biological effects.

Propiedades

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO5.ClH/c10-3-1-9(2-4-11)8(5-12,6-13)7-14;/h10-14H,1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEYRVLHAMHQVTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N(CCO)C(CO)(CO)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585090 | |

| Record name | 2-[Bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124763-51-5 | |

| Record name | Bistris hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124763515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[Bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)-1,3-propanediol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISTRIS HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34ZZ5RR1RK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What advantages does the BIS-TRIS hydrochloride-based gel system offer compared to the traditional Mn2+-Phos-tag SDS-PAGE method?

A1: The BIS-TRIS hydrochloride-based Zn2+-Phos-tag SDS-PAGE system provides several key advantages over the traditional Mn2+-based method:

- Improved Resolution: It demonstrates superior resolving power for certain phosphoproteins, particularly in the 10-200 kDa range, leading to clearer separation and visualization of phosphorylated proteins [, ].

- Enhanced Stability: Gels prepared with BIS-TRIS hydrochloride exhibit greater long-term stability compared to the Mn2+-Phos-tag SDS-PAGE gels [].

- Versatility: While the BIS-TRIS-HCl system excels in the 10-200 kDa range, using Tris-acetic acid buffer in conjunction with agarose strengthening allows analysis of larger proteins up to 350 kDa [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.